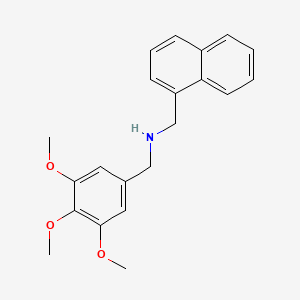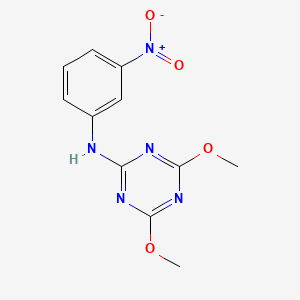
(1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine, also known as NTB, is a chemical compound that has gained attention in scientific research due to its potential as a tool for studying the function of the nervous system. NTB has been found to have a unique mechanism of action, making it a valuable tool for understanding the biochemical and physiological effects of neurotransmitters in the brain.
作用機序
(1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine is a selective inhibitor of the serotonin transporter (SERT), meaning that it binds specifically to this protein and prevents the reuptake of serotonin. This results in increased levels of serotonin in the brain, which can have a variety of effects on mood, behavior, and cognition. (1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine has been found to have a unique mechanism of action, binding to a different site on SERT than other known inhibitors.
Biochemical and Physiological Effects:
(1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine has been found to have a variety of biochemical and physiological effects in the brain. By inhibiting the reuptake of serotonin, (1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine can increase the levels of this neurotransmitter in the brain, leading to changes in mood, behavior, and cognition. Additionally, (1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine has been found to have effects on other neurotransmitter systems, including dopamine and norepinephrine.
実験室実験の利点と制限
One of the main advantages of using (1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine in lab experiments is its selectivity for the serotonin transporter. This makes it a valuable tool for studying the function of this protein and its role in neurotransmitter signaling. However, there are also limitations to the use of (1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine, including its potential for off-target effects and its limited availability.
将来の方向性
There are several potential future directions for research on (1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine. One area of interest is the development of new inhibitors that target different sites on the serotonin transporter, potentially leading to new treatments for mood disorders and other psychiatric conditions. Additionally, there is interest in using (1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine and other SERT inhibitors to study the effects of serotonin on other physiological systems, such as the immune system and the gut-brain axis. Finally, there is potential for the development of new imaging techniques that use (1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine and other SERT inhibitors to visualize serotonin transport in the brain.
合成法
The synthesis of (1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine involves several steps, including the reaction of 1-naphthylmethylamine with 3,4,5-trimethoxybenzyl chloride. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The resulting product is then purified using column chromatography, resulting in the final product of (1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine.
科学的研究の応用
(1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine has been used in a variety of scientific research applications, including the study of neurotransmitter function in the brain. Specifically, (1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine has been found to be a useful tool for studying the function of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin in the brain. By binding to SERT, (1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine can be used to study the kinetics of serotonin transport and the effects of various drugs on SERT function.
特性
IUPAC Name |
1-naphthalen-1-yl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-23-19-11-15(12-20(24-2)21(19)25-3)13-22-14-17-9-6-8-16-7-4-5-10-18(16)17/h4-12,22H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGLROHFOYNQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-naphthalen-1-yl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-4-{[2-(diethylamino)ethyl]amino}-2H-chromen-2-one](/img/structure/B5803613.png)
![ethyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5803617.png)
![N-(3-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5803619.png)

![3-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5803625.png)
![4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5803630.png)
![1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5803639.png)
![N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5803641.png)

![N-(4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B5803654.png)
![2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5803662.png)

![1-[(4-chlorophenyl)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5803680.png)
